1-(3-Nitrophenyl)propan-1-amine hydrochloride 1-(3-Nitrophenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20152587
InChI: InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H
SMILES:
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol

1-(3-Nitrophenyl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC20152587

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Nitrophenyl)propan-1-amine hydrochloride -

Specification

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
IUPAC Name 1-(3-nitrophenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H
Standard InChI Key DOUHSTOUMBJFNC-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a propan-1-amine chain where the amine group is bonded to a carbon atom adjacent to a 3-nitrophenyl aromatic ring. The hydrochloride salt form enhances its stability and solubility in polar solvents . The nitro group at the meta position on the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.

Stereochemical Variants

1-(3-Nitrophenyl)propan-1-amine hydrochloride exists in two enantiomeric forms due to the chiral center at the first carbon of the propane chain:

  • (1S)-1-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS: 873893-97-1)

  • (1R)-1-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS: 1423015-67-1)

The stereochemistry significantly impacts biological activity, though the hydrochloride salt’s physical properties (e.g., solubility, melting point) remain consistent across enantiomers .

Synthesis and Manufacturing

Synthetic Routes

Two primary methodologies dominate the synthesis of 1-(3-nitrophenyl)propan-1-amine hydrochloride:

Nitration-Amination Sequence

  • Nitration of Toluene: Toluene undergoes nitration to yield 3-nitrotoluene, followed by oxidation to 3-nitrobenzaldehyde.

  • Reductive Amination: 3-Nitrobenzaldehyde reacts with propan-1-amine under reductive conditions (e.g., NaBH4/MeOH\text{NaBH}_4/\text{MeOH}) to form the amine intermediate, which is subsequently treated with HCl to yield the hydrochloride salt.

Direct Functionalization

Alternative approaches utilize pre-functionalized nitroarenes. For example, 3-nitrobenzyl chloride can undergo nucleophilic substitution with propan-1-amine, followed by acidification.

Optimization Strategies

  • Continuous Flow Reactors: Enhance reaction efficiency and yield during scale-up.

  • pH Control: Maintain a pH of 6–7 during amination to prevent side reactions.

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular FormulaC9H13ClN2O2\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight240.67 g/mol
SolubilityWater: >10 mg/mL
StabilityStable at room temperature

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR signals include a triplet for the amine-proximal methylene (δ=2.83.1\delta = 2.8–3.1 ppm) and aromatic protons (δ=7.58.2\delta = 7.5–8.2 ppm).

  • IR: Stretching vibrations for NO2\text{NO}_2 (1520 cm1^{-1}) and NH3+\text{NH}_3^+ (2700–3000 cm1^{-1}).

Reactivity and Chemical Reactions

Functional Group Transformations

  • Nitro Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine, yielding 1-(3-aminophenyl)propan-1-amine hydrochloride.

  • Amine Alkylation: Reacts with alkyl halides to form secondary amines, useful in pharmaceutical derivatization.

Mechanistic Insights

The nitro group’s electron-withdrawing nature activates the aromatic ring toward electrophilic substitution, while the protonated amine facilitates nucleophilic reactions.

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Applications in Research and Industry

Pharmaceutical Intermediates

  • Antidepressants: Serves as a precursor in serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • Anticancer Agents: Functionalized to target tyrosine kinase enzymes.

Material Science

  • Polymer Modification: Incorporation into epoxy resins enhances thermal stability.

SupplierPurityPackaging Sizes
Fujifilm Wako98%100 mg – 10 g
EvitaChem95%250 mg – 5 g

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